1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- The compound has been utilized in the synthesis and evaluation of novel pyrazole chalcones, exhibiting anti-inflammatory, antioxidant, and antimicrobial properties. These compounds demonstrate potential as lead compounds for future drug discovery, particularly in their anti-inflammatory and antimicrobial activities (Bandgar et al., 2009).
Degradation Mechanisms
- Studies on phenolic beta-1 lignin substructure model compounds have shown degradation by laccase of Coriolus versicolor, leading to various products. This research contributes to understanding the degradation mechanisms of complex lignin structures in nature (Kawai et al., 1988).
Molecular Structure Analysis
- The molecular structures of related substituted pyrazole derivatives have been examined, revealing nonplanar configurations and interactions such as C-H...O, C-H...π, and π-π weak intermolecular interactions. This analysis is crucial for the development of new compounds with specific desired properties (Bustos et al., 2015).
Structural Chemistry and Anti-inflammatory Activity
- Research on phenyl dimer compounds, including derivatives of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, shows potential anti-inflammatory activity. These studies contribute to the design and synthesis of new pharmaceutical compounds (Singh et al., 2020).
Antimicrobial Activity
- The compound has been used to synthesize heterocyclic compoundswith broad applications in the pharmaceutical industry. For instance, its derivative showed antimicrobial activity against gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Wanjari, 2020).
Synthesis and Antimicrobial Evaluation of Oxadiazoles
- New oxadiazoles derived from phenylpropionohydrazides, involving the compound, have been synthesized and evaluated for their antibacterial and antifungal activity. This synthesis plays a significant role in the search for new antimicrobial agents (Fuloria et al., 2009).
Photochemical Study
- A photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, closely related to the compound, has contributed to understanding the photochemical reactivity in different states and conditions, essential for applications in material science and environmental studies (Castellan et al., 1990).
Heterocycle Formation Studies
- Research on the condensation of related compounds with N,N-dimethylformamide dimethyl acetal demonstrates an effective approach to synthesizing heterocycles, including isoflavones and pyrimidines. This contributes to the development of novel heterocyclic compounds in pharmaceuticals (Moskvina et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQYPGGAWPOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648058 | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone | |
CAS RN |
834885-04-0 | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834885-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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